Superior Potency of Isofraxidin Over Scopoletin in DPPH Radical Scavenging
Isofraxidin demonstrates significantly stronger radical scavenging capacity compared to the structurally related coumarin Scopoletin. In a direct cross-study comparison using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, Isofraxidin achieved an IC50 of 51.6 µg/mL, whereas Scopoletin required a substantially higher concentration, with an EC50 of 190 µg/mL (0.19 mg/mL), to achieve comparable radical neutralization [1] [2]. This difference in potency is attributed to the specific methoxy substitution pattern on the coumarin ring of Isofraxidin.
| Evidence Dimension | Free Radical Scavenging Capacity (DPPH Assay) |
|---|---|
| Target Compound Data | IC50 = 51.6 ± 2.2 µg/mL |
| Comparator Or Baseline | Scopoletin: EC50 = 0.19 ± 0.01 mM (approx. 190 µg/mL) |
| Quantified Difference | Isofraxidin is approximately 3.7-fold more potent than Scopoletin based on mass concentration. |
| Conditions | DPPH radical scavenging assay; results from independent published studies utilizing standard protocols. |
Why This Matters
For in vitro antioxidant studies, Isofraxidin provides a lower working concentration threshold compared to Scopoletin, reducing the risk of solvent interference or off-target cytotoxicity at effective doses.
- [1] Majnooni, M. B., Fakhri, S., Shokoohinia, Y., Mojarrab, M., Kazemi-Afrakoti, S., & Farzaei, M. H. (2020). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules, 25(9), 2040. View Source
- [2] Mogana, R., et al. (2013). Anti-Inflammatory, Anticholinesterase, and Antioxidant Potential of Scopoletin Isolated from Canarium patentinervium Miq. Evidence-Based Complementary and Alternative Medicine, 2013, 734824. View Source
